8-(4-Aminopiperidin-1-yl)-2-benzyl-[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one
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Overview
Description
8-(4-Aminopiperidin-1-yl)-2-benzyl-[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one is a synthetic compound belonging to the class of triazolopyrazine derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications, particularly in the field of oncology .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(4-Aminopiperidin-1-yl)-2-benzyl-[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a benzyl-substituted triazole with a piperidine derivative in the presence of a suitable catalyst . The reaction conditions often include elevated temperatures and the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions
8-(4-Aminopiperidin-1-yl)-2-benzyl-[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction could produce amines or alcohols .
Scientific Research Applications
8-(4-Aminopiperidin-1-yl)-2-benzyl-[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with various biological targets.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 8-(4-Aminopiperidin-1-yl)-2-benzyl-[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one involves the inhibition of specific kinases, such as c-Met kinase, which plays a crucial role in cell proliferation and survival. By inhibiting this kinase, the compound can induce apoptosis in cancer cells and reduce tumor growth . Molecular docking studies have shown that the compound binds to the active site of the kinase, preventing its activation and subsequent signaling pathways .
Comparison with Similar Compounds
Similar Compounds
[1,2,4]Triazolo[4,3-a]pyrazine derivatives: These compounds share a similar core structure and exhibit comparable biological activities.
Pyrazolopyrimidine derivatives: Known for their kinase inhibitory properties and potential therapeutic applications.
Uniqueness
8-(4-Aminopiperidin-1-yl)-2-benzyl-[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one is unique due to its specific substitution pattern, which enhances its binding affinity and selectivity for certain kinases. This makes it a promising candidate for targeted cancer therapy .
Properties
Molecular Formula |
C17H20N6O |
---|---|
Molecular Weight |
324.4 g/mol |
IUPAC Name |
8-(4-aminopiperidin-1-yl)-2-benzyl-[1,2,4]triazolo[4,3-a]pyrazin-3-one |
InChI |
InChI=1S/C17H20N6O/c18-14-6-9-21(10-7-14)15-16-20-23(12-13-4-2-1-3-5-13)17(24)22(16)11-8-19-15/h1-5,8,11,14H,6-7,9-10,12,18H2 |
InChI Key |
ZEMYYYXBUKIERD-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1N)C2=NC=CN3C2=NN(C3=O)CC4=CC=CC=C4 |
Origin of Product |
United States |
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